NOP Receptor Binding Affinity and Opioid Receptor Selectivity Profile of SCH 486757
SCH 486757 exhibits a binding affinity (Ki) of 4.6 ± 0.61 nM for the human NOP receptor [1]. It demonstrates >200-fold selectivity for NOP over classical μ-opioid receptors [2]. In comparison, the structurally related NOP agonist SCH 221510 shows higher NOP affinity (Ki = 0.3 nM) but only >50-fold selectivity over μ, κ, and δ opioid receptors [3]. The NOP agonist Ro 64-6198 exhibits sub-nanomolar NOP affinity (Ki = 0.39 nM) with approximately 100-fold selectivity over classical opioid receptors [4].
| Evidence Dimension | NOP receptor binding affinity (Ki) and selectivity over μ-opioid receptor |
|---|---|
| Target Compound Data | Ki = 4.6 ± 0.61 nM; >200-fold selectivity over μ-opioid receptor |
| Comparator Or Baseline | SCH 221510: Ki = 0.3 nM, >50-fold selectivity over μ/κ/δ receptors; Ro 64-6198: Ki = 0.39 nM, ~100-fold selectivity |
| Quantified Difference | SCH 486757 exhibits 15.3-fold lower NOP affinity than SCH 221510 but 4-fold greater μ-opioid selectivity |
| Conditions | Radioligand binding assays using [125I][Tyr14]nociceptin/orphanin FQ in CHO cell membranes expressing human NOP receptors |
Why This Matters
The >200-fold selectivity margin of SCH 486757 over μ-opioid receptors reduces potential for off-target opioid-mediated effects compared to less selective NOP agonists, which is critical for interpreting antitussive efficacy studies where μ-opioid signaling confounds data interpretation.
- [1] McLeod RL, Tulshian DB, Bolser DC, et al. Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models. Eur J Pharmacol. 2010;630(1-3):112-120. View Source
- [2] McLeod RL, Tulshian DB, Bolser DC, et al. Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models. Eur J Pharmacol. 2010;630(1-3):112-120. View Source
- [3] Varty GB, Lu SX, Morgan CA, et al. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510). J Pharmacol Exp Ther. 2008;326(2):672-682. View Source
- [4] Wichmann J, Adam G, Röver S, et al. 8-Acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ/nociceptin receptor agonists. Bioorg Med Chem Lett. 1999;9(16):2343-2348. (Ro 64-6198 characterization) View Source
